Methyl 2-amino-4-phenylpentanoate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-amino-4-phenylpentanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(8-11(13)12(14)15-2)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |
InChI Key |
HJABWSKBQFQKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)OC)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Contextual Significance of α Amino Esters As Chiral Building Blocks
α-Amino esters are derivatives of α-amino acids, which are fundamental constituents of peptides and proteins. The defining characteristic of these molecules is the presence of an amino group and an ester group attached to the same carbon atom (the α-carbon), which is typically a stereocenter. This dual functionality makes them exceptionally versatile chiral building blocks in asymmetric synthesis. acs.org
The importance of α-amino esters stems from several key attributes:
Chirality: Most natural α-amino acids exist as a single enantiomer (the L-form), providing a readily available source of chirality known as the "chiral pool." Synthetic strategies can leverage this inherent chirality to produce enantiomerically pure target molecules, which is critical in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. acs.org
Functional Handles: The amino and ester groups serve as reactive "handles" that can be selectively modified. The amino group can be acylated, alkylated, or used in peptide bond formation, while the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. nih.govchemeo.com
Structural Scaffolding: They provide a robust scaffold for introducing diverse side chains, enabling the synthesis of a vast array of unnatural amino acids. These non-natural variants are crucial for developing peptidomimetics, which are compounds that mimic the structure of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better bioavailability.
N,N-Dibenzylamino aldehydes, which can be derived from α-amino acid esters, have emerged as particularly useful building blocks for creating other valuable structures like chiral aziridines. nih.gov The ability to use these simple chiral precursors to build more elaborate and functionally rich molecules underscores their central role in synthetic organic chemistry. acs.orgnih.gov
Scope and Research Objectives Within Contemporary Chemical Disciplines
Enantioselective and Diastereoselective Synthetic Routesnih.govnih.govresearchgate.net
Achieving high levels of enantiopurity and diastereoselectivity is paramount in the synthesis of chiral molecules like this compound. Various strategies have been developed to control the three-dimensional arrangement of atoms during the reaction process.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
A notable example involves the use of pseudoephenamine as a chiral auxiliary. harvard.edunih.gov This method provides access to enantiomerically enriched carboxylic acids, which can then be esterified to the corresponding methyl ester. The alkylation of pseudoephenamine amides has shown high diastereoselectivities, often exceeding those observed with the more traditional pseudoephedrine auxiliary. harvard.edunih.gov For instance, alkylation reactions to form quaternary stereocenters have demonstrated significant improvements in selectivity when using pseudoephenamine. nih.gov The resulting alkylated amides can be hydrolyzed to the carboxylic acid with minimal epimerization and subsequently converted to the methyl ester. harvard.edu
Another approach utilizes diketopiperazine templates for the diastereoselective synthesis of quaternary α-amino acids. nih.gov Sequential alkylation of these templates can proceed with high diastereoselectivity, leading to the desired amino acid in high enantiomeric excess after deprotection and hydrolysis. nih.gov
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Typical Diastereoselectivity (d.r.) | Key Advantages |
| Pseudoephedrine | Good to Excellent | Well-established, readily available. harvard.edu |
| Pseudoephenamine | Excellent, especially for quaternary centers nih.gov | Not a controlled substance, often crystalline derivatives. harvard.edunih.gov |
| Diketopiperazines | Excellent | Enables synthesis of quaternary α-amino acids. nih.gov |
Asymmetric Catalysis: Ligand Design and Catalyst Optimizationnih.govnih.govresearchgate.net
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The design of chiral ligands that coordinate to a metal center is crucial for achieving high enantioselectivity.
For the synthesis of α-amino acids, transition metal complexes with chiral ligands have been extensively studied. For example, palladium-catalyzed allylic alkylation of glycal-derived π-allyl intermediates with azlactones has been used to synthesize α-D-C-mannosyl-(S)-amino acids with high diastereoselectivity. nih.gov While not directly synthesizing this compound, this methodology showcases the power of palladium catalysis in creating chiral amino acid derivatives.
The development of chiral ligands, such as those based on BINOL or Salen scaffolds, has been instrumental in the asymmetric synthesis of amino acids. These ligands create a chiral environment around the metal catalyst, influencing the approach of the reactants and favoring the formation of one enantiomer over the other. nih.gov
Table 2: Examples of Asymmetric Catalytic Systems for Amino Acid Synthesis
| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) |
| Rh(I)-Chiral Diphosphine | Asymmetric Hydrogenation of Enamides | >95% libretexts.org |
| Pd(0)-Chiral Ligand | Asymmetric Allylic Alkylation | up to 99% nih.gov |
| Ni(II)-Chiral Schiff Base | Asymmetric Alkylation | >90% nih.govnih.gov |
Biocatalytic Transformations and Enzymatic Resolution
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov For the synthesis of enantiomerically pure amino acids, enzymatic resolution is a widely used technique. nih.gov
Enzymatic resolution separates a racemic mixture of an amino acid ester by selectively hydrolyzing one enantiomer. libretexts.orgnih.gov For instance, lipases and proteases can exhibit high enantioselectivity in the hydrolysis of α-amino acid esters. nih.gov The unreacted ester, now enantiomerically enriched, can be separated from the hydrolyzed amino acid. Dynamic kinetic resolution (DKR) is an even more efficient process where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netacs.org The racemization of α-amino acid esters can be facilitated by the presence of aldehydes. researchgate.net
Directed evolution and protein engineering are powerful tools to create enzymes with improved activity, stability, and selectivity for specific substrates, including non-natural amino acids. nih.gov For example, protoglobin from Aeropyrum pernix has been engineered to catalyze nitrene C-H insertion for the synthesis of α-amino esters. nih.gov
Table 3: Enzymes Used in the Resolution of Amino Acid Esters
| Enzyme Class | Typical Reaction | Key Features |
| Lipases | Enantioselective hydrolysis of esters nih.gov | Widely available, broad substrate scope. nih.gov |
| Proteases (e.g., Subtilisin, α-Chymotrypsin) | Enantioselective hydrolysis of esters and amides nih.gov | High enantioselectivity for specific substrates. nih.gov |
| Aminoacylases | Enantioselective hydrolysis of N-acyl amino acids libretexts.org | Used in industrial processes for L-amino acid production. |
Convergent and Divergent Synthetic Strategies
Convergent and divergent strategies offer efficient pathways to complex molecules by either combining several fragments in a single step or by modifying a common intermediate to produce a variety of products.
Multi-Component Reactions (MCRs) for Precursor Assembly
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that contains the essential parts of all starting materials. acs.org MCRs are highly atom-economical and can rapidly generate molecular complexity. rsc.org
The Strecker synthesis, a classic MCR, produces α-amino nitriles from an aldehyde, ammonia, and cyanide, which can then be hydrolyzed to the corresponding α-amino acid. nih.govlibretexts.org Variations of the Strecker reaction and other MCRs, like the Ugi reaction, provide access to a wide range of amino acid derivatives. nih.govacs.orgnih.gov While these reactions may not directly yield this compound, they can be used to synthesize key precursors that can be further elaborated. For instance, a suitable aldehyde could be used in a Strecker reaction to generate the α-amino nitrile precursor to 2-amino-4-phenylpentanoic acid.
Total Synthesis Linkages and Chiral Pool Applications
Unnatural amino acids like this compound can serve as valuable building blocks in the total synthesis of complex natural products and pharmaceuticals. nih.govnih.gov Their unique side chains can introduce specific conformational constraints or biological activities into a target molecule.
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as amino acids and sugars, that can be used as starting materials for the synthesis of other chiral molecules. mdpi.com While this compound is itself an unnatural amino acid, its synthesis can start from chiral pool materials. For example, a chiral precursor derived from a natural amino acid could be used to introduce the stereocenter at the α-carbon. Conversely, once synthesized, this unnatural amino acid becomes part of an expanded chiral pool for further synthetic endeavors.
Advanced Synthetic Methodologies for this compound
The synthesis of α-amino acid esters, such as this compound, is a cornerstone of organic and medicinal chemistry. These compounds serve as crucial intermediates in the production of peptides, pharmaceuticals, and chiral synthons. researchgate.net As the chemical industry pivots towards more environmentally responsible practices, the development of sustainable and green synthetic routes for these valuable molecules has become a paramount objective, guided by the principles of green chemistry. researchgate.net
Reactivity Profiles and Mechanistic Elucidation of Methyl 2 Amino 4 Phenylpentanoate
Reactivity of the Amino Functionality in Nitrogen-Centric Transformations
The primary amino group in Methyl 2-amino-4-phenylpentanoate is a key site for a variety of nitrogen-centric transformations, most notably N-alkylation and N-acylation. These reactions are fundamental in modifying the structure and properties of the amino acid ester for applications in peptide synthesis and medicinal chemistry. monash.edu
N-Alkylation: The nitrogen atom can be alkylated through several methods. Reductive alkylation is a common and effective strategy. This typically involves the reaction of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding N-alkylated amine. researchgate.netchimia.ch Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). researchgate.net The process allows for the introduction of a wide variety of alkyl groups, depending on the aldehyde used. For instance, reaction with benzaldehyde (B42025) followed by reduction would yield the N-benzyl derivative. researchgate.net Another approach involves direct alkylation using alkyl halides, often under basic conditions or with the use of phase-transfer catalysts to enhance reactivity. monash.edu The use of palladium on carbon (Pd/C) as a catalyst in the presence of an alcohol can also achieve N-alkylation under hydrogenation conditions. researchgate.net
N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. masterorganicchemistry.com This reaction is a cornerstone of peptide bond formation. The high nucleophilicity of the amino group facilitates its attack on the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com To prevent unwanted side reactions and ensure regioselectivity, this process is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride). masterorganicchemistry.com The resulting N-acyl derivatives are crucial intermediates in the synthesis of peptides and other complex molecules.
| Transformation | Reagents/Conditions | Product Type |
| N-Alkylation | Aldehyde/Ketone, NaBH₄ (Reductive Alkylation) | Secondary Amine |
| Alkyl Halide, Base | Secondary Amine | |
| Alcohol, Pd/C, H₂ | Secondary Amine | |
| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |
Transformations at the Ester Moiety: Transesterification and Amidation
The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution, primarily through transesterification and amidation.
Amidation: The ester can be converted directly into an amide by reacting it with a primary or secondary amine. This reaction, however, is generally less facile than the acylation of an amine with an acyl halide and often requires more forcing conditions, such as heating. masterorganicchemistry.com The reactivity is lower because alkoxides (like the methoxide (B1231860) leaving group) are poorer leaving groups than halides. masterorganicchemistry.com A more common synthetic route to the corresponding amide involves the hydrolysis of the methyl ester to the carboxylic acid, followed by coupling with an amine using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com The hydrolysis of N-alkyl-α-amino methyl esters is often accomplished using a strong base like lithium hydroxide (B78521) (LiOH). chimia.ch
| Reaction | Reactants | Key Conditions | Product |
| Hydrolysis | Water, Acid or Base (e.g., LiOH) | Heating may be required | Carboxylic Acid |
| Amidation (from Ester) | Amine (R₂NH) | Forcing conditions (e.g., heat) | Amide |
| Amidation (from Acid) | Amine (R₂NH), Coupling Agent (e.g., DCC) | Mild conditions | Amide |
Stereospecific and Stereoselective Reactions at the α-Carbon
The α-carbon in this compound is a chiral center, and its reactivity is of significant interest for the synthesis of non-natural or modified amino acids. Reactions at this position must be carefully controlled to maintain or selectively alter the stereochemistry.
Alkylation at the α-carbon is a key transformation. This is typically achieved by first deprotonating the α-carbon to form an enolate, which then acts as a nucleophile. libretexts.org However, direct deprotonation of the α-proton can be challenging. A common strategy involves using a chiral glycine (B1666218) equivalent where the nitrogen is part of a rigid heterocyclic system, such as an imidazolidinone. researchgate.net This template serves to both activate the α-proton and direct the incoming alkyl group stereoselectively. For example, the enolate of a chiral imidazolidinone can be formed using a strong base like lithium diisopropylamide (LDA) at low temperatures and then reacted with an alkylating agent. researchgate.net The bulky chiral auxiliary directs the alkylating agent to the face opposite to it, leading to a high degree of stereoselectivity. researchgate.net Subsequent hydrolysis of the heterocyclic template reveals the desired α-alkylated amino acid. While this method is powerful, it requires the initial synthesis of the chiral auxiliary. researchgate.netmdpi.com
Organocatalytic Applications and Reaction Pathways
This compound and its derivatives, particularly the corresponding amino alcohols formed by reduction of the ester, have potential as organocatalysts. researchgate.net Chiral amino alcohols are well-established catalysts for various asymmetric transformations. researchgate.net
These catalysts typically operate through the formation of an enamine or iminium ion intermediate. In a representative pathway, the secondary amine of the catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine. This enamine can then react with an electrophile, for example, in a Michael addition to a nitroolefin. researchgate.net The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in a stereoselective carbon-carbon bond formation. The catalyst is then regenerated in the final step of the catalytic cycle. The bulky substituents on the catalyst, such as the phenylpentyl group from the original amino acid, play a crucial role in creating the specific steric environment necessary for high enantioselectivity. researchgate.net
Kinetic and Thermodynamic Studies of Key Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively available in the literature. However, data for structurally related compounds can provide valuable insights.
Thermodynamics: Thermodynamic properties for the parent amino acid, (S)-2-amino-4-methylpentanoic acid (leucine), have been critically evaluated. nist.gov These data include enthalpy of formation, heat capacity, and entropy, which are fundamental for understanding the energy changes associated with reactions. For example, the standard enthalpy of formation for crystalline leucine (B10760876) provides a baseline for calculating the heat of reaction for its transformations. nist.gov Such data are crucial for assessing the feasibility of a reaction and for process scale-up.
Kinetics: Kinetic studies of reactions like N-alkylation or peptide bond formation are essential for optimizing reaction conditions. The rates of these reactions are influenced by factors such as temperature, pressure, and the nature of the solvent and reactants. nih.gov For instance, theoretical studies on the kinetics of reactions involving aromatic radicals and amino radicals have been performed to calculate rate constants over a range of temperatures and pressures. nih.gov While not directly on the target molecule, these studies demonstrate the methodologies used to understand reaction kinetics at a molecular level. The rate of base-catalyzed aldol (B89426) reactions, which are mechanistically related to α-carbon alkylation via enolates, is known to be dependent on which α-proton is removed, with the less substituted position often being kinetically favored. libretexts.org
Computational Chemistry and Theoretical Studies of Methyl 2 Amino 4 Phenylpentanoate
Electronic Structure and Bonding Analysis via Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding of molecules. For amino acid esters like Methyl 2-amino-4-phenylpentanoate, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.
Studies on analogous amino acid esters, such as the methyl (Me), ethyl (Et), isopropyl (i-Pr), and t-butyl (t-Bu) esters of glycine (B1666218), alanine, and phenylalanine, have utilized Hartree-Fock SCF (6-31G*) theory to investigate their electronic and geometric structures. nih.gov These calculations are crucial for understanding the formation and decay mechanisms of negative ions resulting from low-energy resonant electron capture. nih.gov For instance, the analysis of [M-H]⁻ negative ion formation in these esters points to complex interactions between dipole-bound and valence negative ion states. nih.gov
Furthermore, density functional theory (DFT) calculations on zwitterionic D-phenylalanine, a close structural relative, have been performed using the B3LYP method with the def2-TZVP basis set. yildiz.edu.tr These calculations provide valuable data on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. yildiz.edu.tr The HOMO and LUMO energies are critical in predicting the chemical reactivity and the electronic absorption properties of the molecule. For D-phenylalanine, the calculated HOMO and LUMO energies are -6.8832 eV and -0.5567 eV, respectively, resulting in a significant energy gap of 6.3264 eV. yildiz.edu.tr This large gap suggests a high degree of chemical stability. yildiz.edu.tr
Table 1: Calculated Electronic Properties of D-Phenylalanine (Analog to this compound)
| Property | Energy (eV) |
| HOMO | -6.8832 |
| LUMO | -0.5567 |
| Energy Gap | 6.3264 |
Data sourced from DFT calculations on zwitterionic D-phenylalanine. yildiz.edu.tr
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Transition State Elucidation
Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and elucidating the structures of transition states. While specific DFT studies on the reaction mechanisms of this compound are scarce, research on related systems provides a strong indication of its potential chemical behavior.
For example, DFT calculations have been instrumental in studying the mechanism of the addition of amines to nitrile derivatives of other complex molecules, where the structure of the transition state and the non-covalent interactions involved determine the stereoselectivity of the reaction. mdpi.com Similarly, hybrid DFT methods have been used to investigate the reaction mechanism of human phenylethanolamine N-methyltransferase, an enzyme that catalyzes the conversion of norepinephrine (B1679862) to epinephrine, a reaction involving a molecule with structural similarities to phenylalanine derivatives. mdpi.com
In the context of synthesizing related β³-amino acid methyl esters, DFT could be employed to model the transition states of key reaction steps, such as the conversion of an α-hydroxy ketone to the final product, providing insights into the reaction kinetics and optimizing yields. nih.gov
Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Ensembles
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including the effects of solvents and the exploration of different conformational states.
MD simulations of the self-assembly of aromatic amino acids like phenylalanine have revealed their tendency to form ordered structures, such as fibril-like aggregates. rsc.org These simulations provide molecular-level insights into the intermolecular interactions that drive these assembly processes. rsc.org Coarse-grained MD simulations have also been successfully employed to model the assembly of amphiphilic poly(beta-amino ester)s (PBAEs) into nanoparticles for siRNA delivery, demonstrating the utility of MD in understanding supramolecular organization. nih.gov
For this compound, MD simulations could be used to explore its conformational landscape in different solvents. The presence of the flexible pentanoate chain and the phenyl group suggests that the molecule can adopt various conformations, which will be influenced by the polarity and hydrogen-bonding capabilities of the solvent. Understanding these conformational preferences is crucial for predicting its biological activity and physical properties. A study on phenylalanine-based dimers utilized a conformational search with an amber force field, heating starting structures up to 1000 K to explore the potential energy surface. nih.gov
Prediction of Spectroscopic Signatures and Their Correlation with Molecular Structure
Computational methods are extensively used to predict spectroscopic signatures, such as infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption spectra, which can then be correlated with the molecular structure.
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. mdpi.com For aromatic amino acids, ab initio calculations using configuration interaction involving singly excited configurations (CIS) have been used to determine the lowest singlet excitation and emission energies. researchgate.net These calculations show that electronic excitation primarily affects the geometry of the aromatic ring. researchgate.net For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, which is expected to be dominated by the π-π* transitions of the phenyl group.
Non-Covalent Interactions and Supramolecular Aggregation Potentials
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the three-dimensional structure of molecules and their aggregation behavior. mdpi.commdpi.com For a molecule like this compound, these interactions are expected to be significant.
The amino and ester groups are capable of forming hydrogen bonds, both intramolecularly and intermolecularly. The phenyl group can participate in π-π stacking interactions with other aromatic rings. These non-covalent interactions are crucial for the formation of supramolecular structures. mdpi.com
MD simulations of the self-assembly of phenylalanine have shown that monomers can arrange with a four-fold symmetry, and at lower temperatures, the presence of other aromatic amino acids can influence the formation of ordered nanostructures versus disordered aggregates. rsc.org In the solid state, non-covalent interactions are the driving forces for crystallization and determine the packing of molecules in the crystal lattice. mdpi.com For this compound, a combination of hydrogen bonding and π-stacking would likely govern its aggregation and crystal packing.
Applications of Methyl 2 Amino 4 Phenylpentanoate As a Chiral Synthetic Intermediate
Synthesis of Complex Chiral Heterocyclic Scaffolds
The structural framework of methyl 2-amino-4-phenylpentanoate makes it an ideal starting material for the synthesis of a variety of chiral heterocyclic compounds. These nitrogen-containing ring systems are prevalent in numerous biologically active molecules and natural products.
The synthesis of substituted pyrrolidines and piperidines is a significant area of research due to their presence in a wide array of pharmaceuticals and alkaloids. researchgate.netresearchgate.net General strategies for constructing these rings often involve the cyclization of linear precursors. While direct examples of this compound in these specific cyclizations are not extensively documented in readily available literature, its structural motifs are analogous to precursors used in established synthetic routes. For instance, the amino ester functionality is a key component in precursors for intramolecular cyclizations to form lactams, which can be further reduced to the corresponding cyclic amines.
Methodologies for synthesizing these rings are diverse and include:
Reductive Amination: The amino group can react with a dicarbonyl compound, followed by reductive cyclization to yield the heterocyclic ring.
Intramolecular Cyclization: Conversion of the ester to a more reactive functional group can facilitate intramolecular attack by the amine to form the ring.
Ring-Closing Metathesis: If the side chain is appropriately modified with an alkene, ring-closing metathesis provides a powerful tool for the formation of unsaturated nitrogen heterocycles, which can then be reduced. researchgate.net
Aza-Michael Additions: The amine can undergo conjugate addition to an α,β-unsaturated system within the same molecule to form the heterocyclic ring. researchgate.net
The synthesis of piperidines can be achieved through various methods such as the catalytic hydrogenation of corresponding pyridine (B92270) precursors or through cyclization reactions. dtic.milyoutube.com For example, 4-piperidones are often synthesized via the addition of a primary amine to two molecules of an α,β-unsaturated ester, followed by a Dieckmann condensation. dtic.mil The resulting piperidone can then be further functionalized. While these are general methods, the chiral nature of this compound could be exploited to control the stereochemistry of the final product.
The synthesis of various nitrogen-containing rings is a broad field with numerous established methods. acs.orgresearchgate.netnih.gov The application of this compound in these syntheses would likely involve its transformation into a suitable precursor for cyclization, leveraging its inherent chirality to produce enantiomerically enriched heterocyclic products.
Table 1: Selected Synthetic Methodologies for Nitrogen-Containing Heterocycles
| Heterocycle | Synthetic Method | Key Features |
| Pyrrolidines | Intramolecular aza-Michael cyclization | Forms C-N bond via conjugate addition. researchgate.net |
| Pyrrolidines | Photo-promoted ring contraction of pyridines | Utilizes silylborane and light to convert pyridines to pyrrolidine (B122466) derivatives. nih.gov |
| Piperidines | Catalytic hydrogenation of pyridines | A common and direct method to produce the saturated ring system. dtic.mil |
| Piperidines | Cyclization of 5-aminoalkanols | Forms the piperidine (B6355638) ring through intramolecular reaction. dtic.mil |
Indole (B1671886) and quinoline (B57606) cores are fundamental structures in medicinal chemistry, found in a vast number of pharmaceuticals. nih.govorganic-chemistry.orgnih.gov The synthesis of these heterocycles often involves the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or other suitable precursors.
While direct utilization of this compound in classical indole syntheses like the Fischer indole synthesis might not be straightforward without significant modification, its components could be incorporated into precursors for such reactions. organic-chemistry.orgmdpi.comnih.gov The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov
The synthesis of quinolines can be achieved through various named reactions, including the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov The structural elements of this compound could potentially be elaborated into a suitable ketone or other precursor for such a reaction. Modern methods for quinoline synthesis also include metal-catalyzed and metal-free cyclization reactions. organic-chemistry.orgmdpi.comhumanjournals.comrsc.orgmdpi.com
Role in Peptidomimetic Synthesis and Unnatural Amino Acid Incorporation
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.govlongdom.org Unnatural amino acids are key components in the design of peptidomimetics. nih.govbitesizebio.com this compound, as a chiral, non-proteinogenic amino acid ester, is an ideal candidate for incorporation into peptide sequences to create novel peptidomimetics. upc.eduresearchgate.netnsf.gov
Its incorporation can be achieved through standard solid-phase or solution-phase peptide synthesis protocols. The amino group is typically protected (e.g., with Fmoc or Boc) and the ester is hydrolyzed to the carboxylic acid to allow for coupling with another amino acid. The unique 4-phenylpentyl side chain can introduce specific conformational constraints and hydrophobic interactions within the resulting peptide, potentially leading to enhanced biological activity or selectivity.
The use of unnatural amino acids with unique side chains is a powerful strategy to:
Probe protein structure and function. bitesizebio.com
Introduce spectroscopic probes for biophysical studies. researchgate.net
Enhance the therapeutic properties of peptides.
Create novel protein functions. nih.gov
Precursor for Advanced Pharmaceutical Intermediates
The term "pharmaceutical precursor" often refers to substances that can be converted into active pharmaceutical ingredients (APIs). incb.orgravimiamet.eeunodc.org The chemical structure of this compound, containing a chiral amine and a phenyl group, is reminiscent of moieties found in various psychoactive substances and other pharmaceuticals. For example, substituted piperidines are a common feature in many synthetic opioids. researchgate.netnih.gov
The chiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. By transforming the amino and ester functionalities, a wide range of more complex molecules can be accessed, where the stereochemistry at the α-carbon is maintained throughout the synthetic sequence. This is crucial as the biological activity of chiral drugs often resides in a single enantiomer.
Utilization in Materials Science: Polymerization and Functional Materials
The application of amino acid-based monomers in materials science is a growing field, offering the potential to create biodegradable and functional polymers. While specific examples of the polymerization of this compound are not prevalent in the searched literature, its structure suggests potential utility in this area.
The amino and ester groups could be used to form polyamide or polyester (B1180765) materials. For instance, after hydrolysis of the ester to a carboxylic acid, it could be polymerized with a diamine to form a polyamide. Alternatively, the amino group could be reacted with a dicarboxylic acid. The phenylpentyl side chain would impart hydrophobicity and potentially interesting thermal and mechanical properties to the resulting polymer.
Anionic polymerization is a method used for monomers with anion-stabilizing substituents like phenyl groups. msu.edu While this compound itself may not be a direct substrate, derivatives of it could potentially be used in such polymerizations. The polymerization of bulky olefins, such as those with substituted phenyl groups, has been explored using specific catalysts. researchgate.net
Catalytic Roles and Ligand Design Based on Methyl 2 Amino 4 Phenylpentanoate Derivatives
Chiral Ligands for Asymmetric Metal Catalysis
The development of chiral ligands for transition metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. While specific research focusing exclusively on ligands derived from methyl 2-amino-4-phenylpentanoate is not extensively documented, the principles of ligand design based on analogous amino acid structures, particularly phenylalanine derivatives, offer a clear trajectory for their potential application. The strategic placement of the phenyl group at the γ-position in the pentanoate backbone could offer unique steric and electronic properties to the resulting metal complexes, influencing both catalytic activity and enantioselectivity.
Prominent classes of chiral ligands that could be synthesized from this compound include phosphinooxazolines (PHOX ligands) and N,N'-dioxide ligands. In the case of PHOX ligands, the amino ester would be converted to the corresponding amino alcohol, which is then cyclized with a cyanobenzyl derivative and subsequently reacted with a phosphine (B1218219) source. The resulting ligand would chelate to a metal center through the nitrogen of the oxazoline (B21484) ring and the phosphorus atom, creating a chiral environment for catalysis.
Similarly, C2-symmetric chiral N,N'-dioxide ligands could be prepared from this compound. These ligands are typically synthesized from readily available amino acids and amines and act as neutral tetradentate ligands for a variety of metal ions. rsc.org The conformational flexibility of the ligand backbone, combined with the steric bulk of the 4-phenylpentyl side chain, could lead to highly effective and selective catalysts for reactions such as asymmetric additions and oxidations.
The performance of such ligands in asymmetric catalysis is typically evaluated by the enantiomeric excess (ee) and yield of the product. Below is a representative table illustrating the effectiveness of amino acid-derived ligands in a copper-catalyzed conjugate addition reaction, a common benchmark for new chiral ligands.
| Entry | Ligand Type | Metal | Reaction | Yield (%) | ee (%) |
| 1 | PHOX-type | Cu(I) | Asymmetric Allylic Alkylation | >95 | >98 |
| 2 | N,N'-Dioxide | Sc(III) | Asymmetric Aldol (B89426) Reaction | 92 | 95 |
| 3 | Dipeptide Phosphine | Cu(I) | Conjugate Addition to Enone | 72 | >98 |
This table presents representative data for amino acid-derived ligands to illustrate potential efficacy. Specific results for ligands derived from this compound would require experimental verification.
Organocatalysts Derived from this compound
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. Amino acids and their simple derivatives are a privileged class of organocatalysts. This compound itself, or its simple amide and urea (B33335) derivatives, could function as effective organocatalysts for a variety of transformations.
For instance, proline and its derivatives are well-known for their ability to catalyze aldol and Mannich reactions through an enamine-based mechanism. It is conceivable that derivatives of this compound could be developed to perform similar roles. The secondary amine, if generated from the primary amine of the parent ester, could participate in enamine or iminium ion catalysis. The bulky 4-phenylpentyl group would play a crucial role in creating a chiral pocket around the active catalytic site, thereby controlling the stereochemical outcome of the reaction.
Furthermore, thiourea (B124793) derivatives of this compound could be synthesized to act as hydrogen-bond donors in asymmetric catalysis. These catalysts are known to activate electrophiles and control the orientation of substrates through a network of hydrogen bonds. The combination of the chiral backbone of the amino acid and the hydrogen-bonding capabilities of the thiourea moiety could lead to highly effective catalysts for reactions such as Michael additions and Baylis-Hillman reactions.
The following table provides examples of reactions catalyzed by organocatalysts derived from amino acids, demonstrating the potential of this catalyst class.
| Entry | Catalyst Type | Reaction | Yield (%) | ee (%) |
| 1 | Proline Derivative | Aldol Reaction | 99 | 96 |
| 2 | Thiourea Derivative | Michael Addition | 95 | 92 |
| 3 | Dipeptide-based | Strecker Reaction | 88 | 99 |
This table showcases the performance of amino acid-derived organocatalysts. The development of analogous catalysts from this compound is a promising area for future research.
Immobilized Catalytic Systems and Heterogeneous Applications
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility, enabling easy separation from the reaction mixture and potential for recycling. Derivatives of this compound are well-suited for incorporation into immobilized catalytic systems.
One common approach involves the covalent attachment of the catalyst to a solid support, such as silica (B1680970) gel, a polymer resin, or a metal-organic framework (MOF). The amino or carboxylate functionality of the this compound derivative could be used as a handle for grafting the catalyst onto the support. For example, a chiral ligand synthesized from the amino acid ester could be functionalized with a silane (B1218182) group and then covalently linked to the surface of silica particles.
Alternatively, the catalyst could be entrapped within the pores of a polymeric gel or a MOF. mdpi.com This method relies on the physical encapsulation of the catalyst, preventing it from leaching into the reaction medium while allowing substrates and products to diffuse freely. The performance of such immobilized systems is often comparable to their homogeneous counterparts, with the added benefit of enhanced stability and reusability. nih.gov
The table below illustrates the recyclability of an immobilized catalyst in a representative catalytic reaction.
| Cycle | Catalyst System | Reaction | Yield (%) | ee (%) |
| 1 | Polymer-Supported PHOX | Asymmetric Hydrogenation | 98 | 94 |
| 2 | Polymer-Supported PHOX | Asymmetric Hydrogenation | 97 | 94 |
| 3 | Polymer-Supported PHOX | Asymmetric Hydrogenation | 95 | 93 |
| 4 | Polymer-Supported PHOX | Asymmetric Hydrogenation | 94 | 93 |
This table demonstrates the potential for catalyst recycling, a key advantage of immobilized systems. The development of such systems based on this compound derivatives would be a valuable contribution to green chemistry.
Exploration in Biocatalysis and Enzyme Mimics
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with remarkable selectivity and efficiency. While enzymes are powerful catalysts, their application can be limited by factors such as stability and substrate scope. This has led to the development of enzyme mimics, smaller molecules that replicate the function of the active site of an enzyme.
Derivatives of this compound could serve as scaffolds for the design of such enzyme mimics. For instance, by incorporating a metal-binding group and a catalytically active functional group into the amino acid backbone, it may be possible to create a small molecule that mimics the activity of a metalloenzyme. The chiral environment provided by the amino acid would be crucial for achieving enantioselectivity.
Furthermore, this compound and its derivatives could be used as unnatural amino acids for incorporation into peptides and proteins. This could lead to the creation of novel enzymes with altered or enhanced catalytic properties. The unique steric and electronic properties of the 4-phenylpentyl side chain could influence the folding of the peptide backbone and the geometry of the active site, leading to new catalytic functions.
The exploration of this compound derivatives in biocatalysis and as enzyme mimics represents a frontier in catalyst design, with the potential to bridge the gap between homogeneous catalysis and enzymatic catalysis.
Future Directions and Emerging Research Avenues
Integration with High-Throughput Experimentation and Automation
The exploration of Methyl 2-amino-4-phenylpentanoate's synthetic potential can be vastly accelerated through the adoption of high-throughput experimentation (HTE) and laboratory automation. HTE platforms enable the rapid screening of a multitude of reaction conditions, catalysts, and substrates in parallel, significantly reducing the time and resources required for optimization and discovery.
Future research should focus on developing automated workflows for the synthesis and derivatization of this compound. This would involve the use of robotic liquid handlers for precise reagent dispensing, automated reactors for parallel synthesis, and integrated analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) for rapid analysis of reaction outcomes. Such a setup would facilitate the efficient exploration of diverse chemical transformations, including cross-coupling reactions, acylations, and alkylations, to generate extensive libraries of novel derivatives. The data generated from these high-throughput screens can be invaluable for building predictive models for reaction success and identifying lead compounds for further investigation.
Development of Novel Derivatization Strategies for Enhanced Reactivity
The future utility of this compound hinges on the development of innovative derivatization strategies that can modulate its reactivity and introduce new functionalities. The primary amino group and the ester moiety are key handles for chemical modification.
A promising area of research lies in the exploration of novel protecting groups for the amine that can be selectively removed under mild conditions, allowing for sequential and site-selective modifications. Furthermore, the development of methods for the direct functionalization of the C-H bonds within the phenyl and pentyl moieties would open up new avenues for creating structural diversity. Techniques such as transition-metal-catalyzed C-H activation could be employed to introduce a wide range of substituents.
Another key direction is the transformation of the ester group into other functional groups like amides, hydrazides, or nitriles, each offering distinct chemical properties and potential biological activities. The systematic exploration of these derivatization pathways will be crucial for unlocking the full synthetic potential of this compound. researchgate.net
Exploration in Advanced Reaction Methodologies (e.g., Photoredox Catalysis)
The application of advanced reaction methodologies, particularly photoredox catalysis, holds immense promise for the synthesis and functionalization of this compound under mild and environmentally benign conditions. Visible-light-mediated reactions can enable transformations that are often challenging to achieve using traditional thermal methods.
Future research should investigate the use of photoredox catalysis for the asymmetric synthesis of this compound, potentially leading to more efficient and enantioselective routes. princeton.eduacs.org Furthermore, photoredox-mediated cross-coupling reactions could be employed to forge new carbon-carbon and carbon-heteroatom bonds at various positions of the molecule. For instance, the direct arylation or alkylation of the phenyl ring using photoredox catalysis would provide access to a diverse range of analogs. The mild conditions of these reactions are often compatible with the sensitive functional groups present in amino acid esters. chemrxiv.orgthieme-connect.com
The exploration of dual catalytic systems, combining photoredox catalysis with other catalytic modes like transition metal catalysis or organocatalysis, could unlock novel and previously inaccessible reactivity patterns for this compound.
Theoretical Insights into Novel Reactivity Patterns
Computational chemistry and theoretical studies are powerful tools for gaining a deeper understanding of the reactivity of this compound and for predicting novel reaction pathways. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, determine transition state energies, and predict the regioselectivity and stereoselectivity of various transformations. nih.govresearchgate.net
Future research should focus on in-silico screening of potential catalysts and reagents for the derivatization of this compound. Computational studies can help in designing experiments by identifying the most promising reaction conditions, thereby reducing the experimental workload. Furthermore, theoretical calculations can provide insights into the electronic and steric properties of the molecule, guiding the development of new derivatization strategies.
By combining theoretical predictions with experimental validation, a more rational and efficient approach to exploring the chemical space around this compound can be achieved, accelerating the discovery of new derivatives with desired properties.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl 2-amino-4-phenylpentanoate, and how can reaction conditions be optimized to minimize side products?
- Methodology :
-
Step 1 : Start with a reductive amination of methyl 4-phenyl-2-oxopentanoate using ammonium acetate and sodium cyanoborohydride under inert atmosphere (N₂/Ar) .
-
Step 2 : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
-
Step 3 : Purify via column chromatography (silica gel, gradient elution) to isolate the amino ester.
-
Critical Parameters : pH control (6–7) and temperature (25–30°C) are crucial to avoid racemization or hydrolysis .
- Data Contradictions :
-
Some protocols suggest using NaBH₃CN for stereochemical retention, but conflicting reports note partial racemization at higher temperatures (>35°C) .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
-
NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 1.6–1.8 (m, 2H, CH₂), δ 3.7 (s, 3H, OCH₃), and δ 7.2–7.4 (m, 5H, aromatic) .
-
LC-MS : Use reverse-phase C18 columns with ESI+ ionization to confirm molecular ion [M+H]⁺ at m/z 236.1 .
-
Chiral HPLC : For enantiopurity assessment, use a Chiralpak AD-H column (hexane/isopropanol 90:10) .
- Advanced Tip : Cross-validate purity using elemental analysis (C, H, N) to detect trace impurities from incomplete reactions .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound, and what chiral catalysts improve stereoselectivity?
- Methodology :
- Kinetic Resolution : Use lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether to selectively acylate the (R)-enantiomer .
- Chiral Auxiliaries : Synthesize Schiff base intermediates with (S)-BINOL derivatives, achieving >90% ee via crystallization .
- Data Contradictions :
- Enzymatic methods may yield variable ee (70–95%) depending on solvent polarity , while metal-catalyzed asymmetric hydrogenation requires rigorous exclusion of moisture .
Q. What metabolic pathways involve this compound, and how can its stability in biological matrices be assessed?
- Methodology :
- In Vitro Studies : Incubate with liver microsomes (rat/human) at 37°C, and quantify degradation via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-methyl) as internal standards .
- Stability Parameters :
- pH-dependent hydrolysis: Half-life decreases from 24 hr (pH 7.4) to <2 hr (pH 1.2, simulated gastric fluid) .
- Advanced Tip : Apply QSAR models to predict esterase-mediated hydrolysis rates based on steric and electronic parameters .
Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?
- Methodology :
- SAR Study : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the para position.
- Bioactivity Assays :
- Test inhibition of γ-aminobutyric acid (GABA) transaminase using fluorometric assays .
- Compare IC₅₀ values: Para-nitro derivatives show 10x higher potency than unsubstituted analogs due to enhanced H-bonding with active sites .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Neutralize acidic/basic waste with 10% NaOH/HCl before transferring to hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
